4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with dimethyl, p-tolylthio, acetamido, and carboxamide groups, making it a complex and multifunctional molecule.
Preparation Methods
The synthesis of 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with p-tolylthioacetamide under appropriate reaction conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of p-tolylthioacetamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carbonyl group, forming corresponding amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically results in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: A simpler thiophene derivative with fewer substituents, used in similar applications but with different reactivity and properties.
4,5-Dimethylthiophene-3-carboxamide: Lacks the p-tolylthio and acetamido groups, resulting in different chemical and biological properties.
2-(p-Tolylthio)thiophene-3-carboxamide: Similar structure but without the dimethyl and acetamido groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,5-dimethyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-9-4-6-12(7-5-9)21-8-13(19)18-16-14(15(17)20)10(2)11(3)22-16/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMCQOGNPGSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.